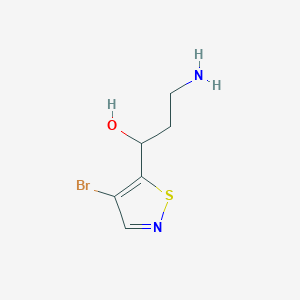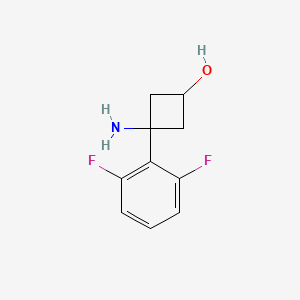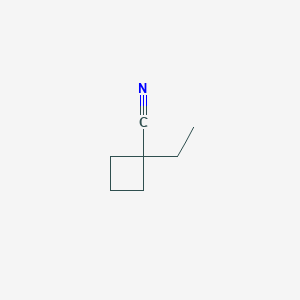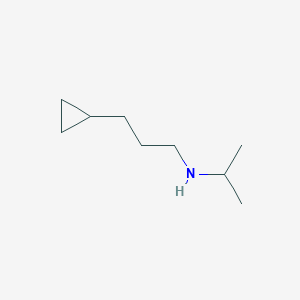
(3-Cyclopropylpropyl)(propan-2-yl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Cyclopropylpropyl)(propan-2-yl)amine is an organic compound with the molecular formula C₉H₁₉N It is a secondary amine, characterized by the presence of a cyclopropylpropyl group and a propan-2-yl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropylpropyl)(propan-2-yl)amine can be achieved through several methods. One common approach involves the reductive amination of cyclopropylpropyl ketone with isopropylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Another method involves the alkylation of cyclopropylpropylamine with isopropyl halides under basic conditions. This reaction can be carried out using sodium hydride or potassium tert-butoxide as the base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to optimize the production scale.
Análisis De Reacciones Químicas
Types of Reactions
(3-Cyclopropylpropyl)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form primary amines or hydrocarbons using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sodium hydride, potassium tert-butoxide.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines, hydrocarbons.
Substitution: Tertiary amines.
Aplicaciones Científicas De Investigación
(3-Cyclopropylpropyl)(propan-2-yl)amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is utilized in the development of polymers and advanced materials due to its unique structural properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of (3-Cyclopropylpropyl)(propan-2-yl)amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors involved in neurological pathways. The compound’s structure allows it to bind to active sites, altering the function of the target molecules and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: A primary amine with a cyclopropyl group.
Isopropylamine: A primary amine with a propan-2-yl group.
Cyclopropylpropylamine: A secondary amine with a cyclopropylpropyl group.
Uniqueness
(3-Cyclopropylpropyl)(propan-2-yl)amine is unique due to the combination of cyclopropylpropyl and propan-2-yl groups, which confer distinct steric and electronic properties. This uniqueness makes it valuable in specific applications where other amines may not be as effective.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
3-cyclopropyl-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C9H19N/c1-8(2)10-7-3-4-9-5-6-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
USSYCIWPKAJUGG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCCC1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


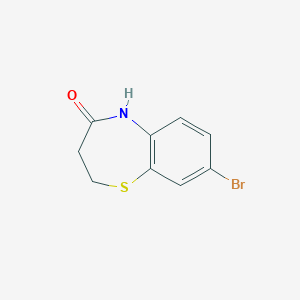
![3-(Chloromethyl)-3-methylbicyclo[3.1.0]hexane](/img/structure/B13163058.png)

![3-{[(1,3-Thiazol-5-yl)methyl]amino}-1lambda6-thietane-1,1-dione](/img/structure/B13163073.png)

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)



